molecular formula C16H13ClN2O2S B2569143 N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-04-0

N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2569143
CAS No.: 946317-04-0
M. Wt: 332.8
InChI Key: AGARXZODSKNLGP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including a chloro-substituted phenyl ring, a thiophene ring, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the isoxazole-thiophene intermediate reacts with 5-chloro-2-methylaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution of the chloro group could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as anti-inflammatory, anticancer, or antiviral research.

    Industry: The compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids, altering gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-chloro-2-methylphenyl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

    N-(5-chloro-2-methylphenyl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide: Features a benzofuran ring, potentially altering its biological activity.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the combination of its chloro-substituted phenyl ring, thiophene ring, and isoxazole moiety. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-4-5-11(17)7-13(10)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARXZODSKNLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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